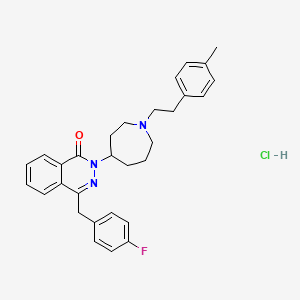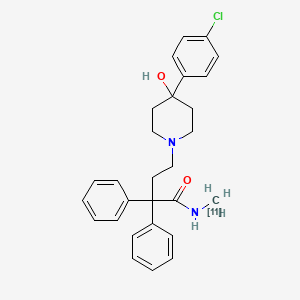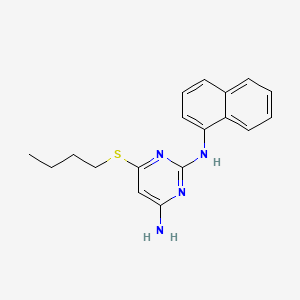
Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate is a complex organic compound with the molecular formula C14H5KN2O14S2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate typically involves the nitration of 1,8-dihydroxyanthraquinone followed by sulfonation and subsequent neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of strong acids and bases to facilitate the nitration and sulfonation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation reactors, followed by purification steps such as crystallization or filtration to obtain the final product. The use of automated systems and stringent quality control measures ensures the consistency and purity of the compound produced .
Análisis De Reacciones Químicas
Types of Reactions
Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
Major products formed from these reactions include various quinones, diamino derivatives, and substituted anthraquinones, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
Potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate involves its interaction with various molecular targets and pathways. The compound’s nitro and hydroxyl groups allow it to participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 1,8-Dihydroxy-4,5-dinitroanthraquinone
- 4,5-Dinitrochrysazin
- 4,5-Dihydroxy-1,8-dinitroanthraquinone
Uniqueness
Its potassium salt form also enhances its solubility and stability, making it more suitable for various industrial and research applications .
Propiedades
Número CAS |
93919-23-4 |
|---|---|
Fórmula molecular |
C14H5KN2O14S2 |
Peso molecular |
528.4 g/mol |
Nombre IUPAC |
potassium;1,8-dihydroxy-4,5-dinitro-9,10-dioxo-7-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H6N2O14S2.K/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)10-8(13(7)19)4(16(23)24)2-6(12(10)18)32(28,29)30;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 |
Clave InChI |
CVGJHNRJCQPQIW-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















